molecular formula C16H23NO2 B262594 N-cyclohexyl-3-(4-methoxyphenyl)propanamide

N-cyclohexyl-3-(4-methoxyphenyl)propanamide

Cat. No. B262594
M. Wt: 261.36 g/mol
InChI Key: KGUCCBNJKZQTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-(4-methoxyphenyl)propanamide, also known as CMHP, is a chemical compound that belongs to the class of designer drugs known as synthetic cannabinoids. Synthetic cannabinoids are chemically synthesized compounds that mimic the effects of natural cannabinoids found in the cannabis plant. CMHP is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the human body.

Mechanism of Action

N-cyclohexyl-3-(4-methoxyphenyl)propanamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of pain, appetite, mood, and memory. The CB2 receptor is mainly found in immune cells and is involved in the regulation of inflammation and immune function. N-cyclohexyl-3-(4-methoxyphenyl)propanamide activates these receptors, leading to the release of neurotransmitters and other signaling molecules that modulate various physiological processes.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(4-methoxyphenyl)propanamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and changes in heart rate and blood pressure. N-cyclohexyl-3-(4-methoxyphenyl)propanamide has also been shown to modulate the release of cytokines and other inflammatory mediators, suggesting a potential role in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-3-(4-methoxyphenyl)propanamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows researchers to investigate the effects of synthetic cannabinoids on specific physiological processes. However, one limitation of using N-cyclohexyl-3-(4-methoxyphenyl)propanamide is its potential toxicity and adverse effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-cyclohexyl-3-(4-methoxyphenyl)propanamide and other synthetic cannabinoids. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and safety profiles. Another area of research is the investigation of the therapeutic potential of synthetic cannabinoids in the treatment of various diseases, including pain, inflammation, and cancer. Finally, further research is needed to better understand the long-term effects of synthetic cannabinoids on the brain and other organs, as well as their potential for abuse and addiction.

Synthesis Methods

The synthesis of N-cyclohexyl-3-(4-methoxyphenyl)propanamide involves the condensation of cyclohexanone with 4-methoxybenzaldehyde, followed by reduction with sodium borohydride to produce the corresponding alcohol. The alcohol is then converted to the amide using acetic anhydride and catalytic amounts of sulfuric acid. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

N-cyclohexyl-3-(4-methoxyphenyl)propanamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic applications. Studies have shown that N-cyclohexyl-3-(4-methoxyphenyl)propanamide exhibits high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, mood, and immune function. N-cyclohexyl-3-(4-methoxyphenyl)propanamide has been used to investigate the role of these receptors in the development of neuropathic pain, inflammation, and cancer.

properties

Product Name

N-cyclohexyl-3-(4-methoxyphenyl)propanamide

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-cyclohexyl-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C16H23NO2/c1-19-15-10-7-13(8-11-15)9-12-16(18)17-14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3,(H,17,18)

InChI Key

KGUCCBNJKZQTMT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CCCCC2

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CCCCC2

solubility

39.2 [ug/mL]

Origin of Product

United States

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